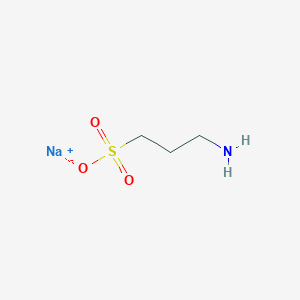

Sodium 3-aminopropane-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 3-aminopropane-1-sulfonate (CAS: 14650-46-5) is an organosulfonate compound with the molecular formula C₃H₈NNaO₃S and a molecular weight of 169.15 g/mol. It features a propane backbone substituted with an amino (-NH₂) group at the third carbon and a sulfonate (-SO₃⁻Na⁺) group at the first carbon. This structure confers unique physicochemical properties, including water solubility and zwitterionic characteristics under physiological conditions. The compound is synthesized via reactions involving sulfonate precursors and amines, as demonstrated in the preparation of its tetrabutylammonium salt derivative through acid-base neutralization . Its primary applications include biochemical research, where it serves as a buffer or ligand due to its ability to stabilize proteins and enzymes.

Preparation Methods

Industrial Synthesis via Acrylonitrile and Sodium Sulfite

Reaction Mechanism and Steps

The industrial method, as detailed in patents CN101362709B and CN101362709A , involves a two-step process:

Step 1: Synthesis of 3-Sulfopropionitrile

Sodium sulfite (Na₂SO₃) reacts with acrylonitrile (C₃H₃N) in the presence of sulfuric acid (H₂SO₄) under controlled pH (6–7) and room temperature. The reaction produces 3-sulfopropionitrile (C₃H₄NO₂S) and sodium sulfate (Na₂SO₄) as a byproduct:

2\text{SO}3 + \text{C}3\text{H}3\text{N} + \text{H}2\text{SO}4 \rightarrow \text{C}3\text{H}4\text{NO}2\text{S} + \text{Na}2\text{SO}4 + \text{H}2\text{O}Na2SO3+C3H3N+H2SO4→C3H4NO2S+Na2SO4+H2O

Vacuum distillation removes water, yielding a solid mixture of 3-sulfopropionitrile and sodium sulfate .

Step 2: Hydrogenation to 3-Aminopropanesulfonic Acid

The 3-sulfopropionitrile is dissolved in absolute ethanol, and hydrogenation is performed using Raney nickel (2–5% wt/wt) under high-pressure hydrogen (1–2.5 MPa) at 60–100°C. Ammonia ethanol solution (cholamine) adjusts the pH to 9–10, facilitating the reduction of the nitrile group to an amine:

3\text{H}4\text{NO}2\text{S} + 3\text{H}2 \rightarrow \text{C}3\text{H}9\text{NO}_3\text{S}C3H4NO2S+3H2→C3H9NO3S

Post-reaction, ethanol is recovered via distillation, and cooling crystallizes 3-aminopropanesulfonic acid, which is neutralized with sodium hydroxide to form the final sodium salt .

Optimization Parameters

-

Catalyst Efficiency : Raney nickel (2–5% wt/wt) achieves 80% yield at 60°C and 2.0 MPa .

-

Purity : Final product purity reaches 99% after recrystallization .

-

Scalability : The method is suitable for industrial production due to low-cost raw materials (e.g., acrylonitrile at ~$1,500/metric ton) .

Laboratory-Scale Neutralization Method

Reaction Overview

A simpler approach involves neutralizing 3-aminopropanesulfonic acid (3APS) with sodium hydroxide (NaOH) in aqueous medium :

3\text{H}9\text{NO}3\text{S} + \text{NaOH} \rightarrow \text{C}3\text{H}8\text{NNaO}3\text{S} + \text{H}_2\text{O}C3H9NO3S+NaOH→C3H8NNaO3S+H2O

The reaction is exothermic, requiring temperature control (20–25°C) to prevent decomposition.

Procedure and Yield

-

Conditions : Use 1:1 molar ratio of 3APS and NaOH in deionized water.

-

Purification : The solution is filtered, concentrated under reduced pressure, and lyophilized to obtain a white crystalline powder .

Comparative Analysis of Methods

Critical Evaluation of Industrial Method

Advantages

-

Cost-Effectiveness : Sodium sulfite ($200/metric ton) and acrylonitrile are economical compared to 3APS ($5,000/kg) .

-

High Purity : Vacuum distillation and hydrogenation minimize impurities .

Limitations

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-propanesulfonic acid sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted sulfonic acids and amines.

Scientific Research Applications

Biochemical Research

Buffering Agent in Biological Experiments:

Sodium 3-aminopropane-1-sulfonate is widely utilized as a buffering agent in biological assays and cell culture media. Its ability to maintain stable pH levels is crucial for optimal cellular function and growth .

GABA Receptor Modulation:

This compound acts as a GABA_A receptor agonist, mimicking the neurotransmitter gamma-aminobutyric acid (GABA). By binding to GABA_A receptors, it facilitates chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability. This mechanism suggests its potential therapeutic applications in neurological disorders such as epilepsy and anxiety.

Pharmaceutical Applications

Drug Formulation:

this compound is employed in drug formulations to enhance the solubility and stability of active pharmaceutical ingredients. Its zwitterionic nature allows for improved interaction with various drug components, thereby increasing the efficacy of medications .

Therapeutic Research:

Ongoing research investigates the compound's potential therapeutic effects. Studies have indicated that this compound may enhance the cytotoxicity of certain cancer treatments, particularly in resistant cancer cell lines. This suggests its role as an adjunct therapy in oncology .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound serves as an intermediate in the synthesis of specialty chemicals. Its properties make it suitable for use as a catalyst or reagent in various chemical reactions.

Food Industry:

The compound is also utilized as a food additive, acting as a stabilizer and preservative to ensure the quality and safety of food products .

Analytical Chemistry

Reagent in Analytical Techniques:

this compound is used as a reagent in analytical chemistry for detecting and quantifying other substances in complex mixtures. Its unique chemical properties facilitate various analytical methods, enhancing the accuracy of results .

Summary Table of Applications

| Field | Application Description |

|---|---|

| Biochemistry | Buffering agent in biological assays and cell culture media |

| Pharmaceuticals | Enhances solubility and stability of drugs; potential adjunct therapy in cancer treatment |

| Industrial Chemistry | Intermediate for specialty chemicals; catalyst in chemical reactions |

| Food Industry | Stabilizer and preservative for food products |

| Analytical Chemistry | Reagent for detection and quantification of substances |

Neuropharmacological Effects

Research has demonstrated that this compound can modulate neuronal activity through its action on GABA_A receptors. This property suggests potential therapeutic applications for conditions characterized by excessive neuronal excitability, such as epilepsy and anxiety disorders.

Anticancer Properties

A study highlighted the cytotoxic effects of this compound on various cancer cell lines, showing significant efficacy against cells resistant to conventional treatments. This positions the compound as a promising candidate for enhancing existing cancer therapies or serving as a novel treatment option .

Mechanism of Action

The mechanism of action of 3-amino-1-propanesulfonic acid sodium involves its interaction with molecular targets such as gamma-aminobutyric acid (GABA) receptors. It mimics the action of GABA, a neurotransmitter, and exerts neuroprotective effects by binding to GABA receptors and modulating their activity . Additionally, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

Comparison with Similar Compounds

Sodium 3-aminopropane-1-sulfonate belongs to a broader class of sulfonated compounds. Below is a comparative analysis with structurally and functionally related molecules:

Structural and Functional Comparisons

Physicochemical Properties

- Solubility: this compound is highly water-soluble due to its ionic sulfonate group and polar amino group. In contrast, Butane-1,4-disulfonic acid hydrate exhibits even greater hydrophilicity owing to dual sulfonic acid groups, but its sodium salt forms are less studied .

- Reactivity: The amino group in this compound enables nucleophilic reactions (e.g., amidation), whereas Sodium 2-methylprop-2-ene-1-sulfonate’s alkene group facilitates polymerization or addition reactions .

- Acidity/Basicity: The amino group confers mild basicity (pKa ~9-10), while Sodium 3-hydroxypropane-1-sulphonate is less basic due to its hydroxyl group (pKa ~12-13) .

Biological Activity

Sodium 3-aminopropane-1-sulfonate, commonly referred to as 3-APS or TAPS, is a zwitterionic compound known for its diverse biological activities and applications in scientific research. This article explores its biological activity, mechanisms of action, and potential therapeutic implications, supported by relevant data and case studies.

Chemical and Physical Properties

- Molecular Formula : C₃H₁₁NNaO₄S

- Molecular Weight : Approximately 282.27 g/mol

- Solubility : Water-soluble due to the presence of sulfonate and amino groups.

This compound primarily acts through its interaction with neurotransmitter systems, particularly the GABAergic system:

- GABAA Receptor Agonism : 3-APS mimics the action of GABA by binding to GABAA receptors, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neurons, reducing their excitability and exerting a neuroinhibitory effect.

- Amyloid Beta Interaction : It has been identified as a sulfated glycosaminoglycan (sGAG) mimetic that binds soluble amyloid beta (Aβ), preventing its fibrillization. This property is significant in the context of neurodegenerative diseases such as Alzheimer's, where Aβ aggregation is a hallmark .

Neuroprotective Effects

Research indicates that 3-APS has potential neuroprotective effects, particularly in models of neurodegenerative diseases:

- Inhibition of Aβ Aggregation : Studies have demonstrated that 3-APS maintains Aβ in a non-fibrillar state, thus potentially reducing neurotoxicity associated with fibrillar aggregates .

- Neuronal Excitability Modulation : By enhancing GABAergic transmission, 3-APS may help mitigate symptoms related to excessive neuronal excitability, which is often observed in epilepsy and anxiety disorders.

Cellular Effects

This compound influences various cellular functions:

- Cell Culture Applications : It is widely used in cell culture media to support cell growth and maintain pH stability. Its buffering capacity is crucial for optimal biological function during experiments.

- Impact on Cell Signaling : The compound affects gene expression and cellular metabolism through its interactions with proteins and nucleic acids. It can modulate signaling pathways that are vital for cell survival and function.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Implications |

|---|---|---|

| Neuroprotection | Agonist at GABAA receptors | Potential treatment for epilepsy and anxiety |

| Amyloid Beta Binding | Inhibits aggregation of Aβ | Possible application in Alzheimer's disease |

| Cell Growth Support | Buffering agent in culture media | Enhances viability and growth of cultured cells |

| Gene Expression Modulation | Interacts with cellular signaling pathways | Influences cellular metabolism and function |

Case Studies

-

Neuroprotection in Animal Models :

- In a study involving transgenic mice expressing human amyloid precursor protein, administration of 3-APS resulted in reduced Aβ plaque formation and improved cognitive function compared to control groups. This suggests a protective role against cognitive decline associated with Alzheimer's disease.

-

Cell Culture Studies :

- Research utilizing neuronal cell lines demonstrated that treatment with 3-APS enhanced cell viability under oxidative stress conditions, indicating its potential as a neuroprotective agent in vitro.

Future Directions

The versatility of this compound opens avenues for further research:

- Therapeutic Applications : Investigating its efficacy in clinical settings for neurodegenerative diseases could provide insights into new treatment modalities.

- Mechanistic Studies : Further exploration of its interactions at the molecular level may reveal additional pathways influenced by this compound.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Sodium 3-aminopropane-1-sulfonate, and how do reaction conditions influence yield and purity?

- This compound (CAS: 3687-18-1) is synthesized via sulfonation of 3-aminopropanol or through controlled reactions between propane sulfonic acid derivatives and ammonia. Key parameters include pH control (neutral to slightly acidic), temperature (typically 50–80°C), and stoichiometric ratios to minimize byproducts like sulfonic acid dimers. Purification often involves recrystallization or ion-exchange chromatography .

- Methodological Tip : Optimize reaction time and solvent polarity to improve crystallinity. Use HPLC or NMR (e.g., referencing 3-(Trimethylsilyl)propane-1-sulfonic acid as an internal standard ) to verify purity.

Q. How is this compound characterized in terms of structural and functional properties?

- Structural characterization employs:

- NMR spectroscopy : 1H and 13C NMR to confirm sulfonate group placement and amine proton environments.

- FT-IR : Peaks at 1040–1160 cm−1 (S=O stretching) and 3200–3400 cm−1 (N-H stretching).

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C).

Advanced Research Questions

Q. What mechanisms underlie the interaction of this compound with amyloid-beta proteins in Alzheimer’s disease models?

- The compound’s sulfonate group binds to positively charged lysine residues on amyloid-beta peptides, inhibiting aggregation. Advanced studies use:

- Surface plasmon resonance (SPR) : Quantify binding affinity (Kd).

- Cryo-EM : Visualize structural disruption of fibrils.

- In vivo murine models : Dose-response relationships (e.g., 10–100 mg/kg) to assess cognitive improvement .

- Data Contradiction Note : Discrepancies in efficacy between in vitro and in vivo models may arise from blood-brain barrier permeability limitations, necessitating prodrug derivatization studies.

Q. How does this compound’s surfactant activity compare to other sulfonates in stabilizing lipid bilayers for drug delivery systems?

- Comparative studies using dynamic light scattering (DLS) show:

- Critical micelle concentration (CMC) : 0.5–1.2 mM (lower than sodium dodecyl sulfate).

- Membrane fluidity modulation : Enhanced via hydrophobic interactions with alkyl chains (measured via fluorescence anisotropy).

Q. Methodological Challenges & Analytical Approaches

Q. What are the key challenges in quantifying trace impurities in this compound batches, and how are they addressed?

- Common impurities: Residual amines, sulfonic acid dimers, and sodium sulfate.

- Analytical Solutions :

- Ion chromatography : Detect sulfate anions (LOD: 0.1 ppm).

- LC-MS/MS : Identify amine byproducts (e.g., 3-aminopropanol) using MRM transitions.

- ICP-OES : Quantify sodium content to confirm stoichiometry .

Q. How can researchers reconcile discrepancies in reported bioactivity data across studies?

- Root Causes : Variability in assay conditions (e.g., pH, ionic strength) and sample purity.

- Mitigation Strategies :

Properties

CAS No. |

14650-46-5 |

|---|---|

Molecular Formula |

C3H9NNaO3S |

Molecular Weight |

162.17 g/mol |

IUPAC Name |

sodium;3-aminopropane-1-sulfonate |

InChI |

InChI=1S/C3H9NO3S.Na/c4-2-1-3-8(5,6)7;/h1-4H2,(H,5,6,7); |

InChI Key |

FHELRCNMJVEIBX-UHFFFAOYSA-N |

SMILES |

C(CN)CS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C(CN)CS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C(CN)CS(=O)(=O)O.[Na] |

Key on ui other cas no. |

14650-46-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.